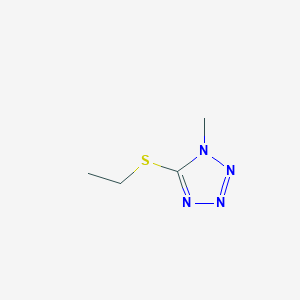

5-(Ethylthio)-1-methyl-1H-tetrazole

Descripción

BenchChem offers high-quality 5-(Ethylthio)-1-methyl-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Ethylthio)-1-methyl-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-ethylsulfanyl-1-methyltetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c1-3-9-4-5-6-7-8(4)2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNZEYWFIRHRFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=NN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Chemical Properties and Synthetic Utility of 5-(Ethylthio)-1-methyl-1H-tetrazole

Executive Summary & Structural Mechanics

In the landscape of modern organic synthesis, tetrazole derivatives occupy a privileged space due to their unique electronic properties and metabolic stability. Among these, 5-(Ethylthio)-1-methyl-1H-tetrazole serves as a highly specialized thioether building block[1].

As an application scientist, I frequently encounter confusion between this N-methylated intermediate and its non-methylated analog, 5-(ethylthio)-1H-tetrazole (ETT, CAS: 89797-68-2)[2]. While ETT possesses an highly acidic N-H proton and is widely utilized as a potent activator in solid-phase oligonucleotide synthesis[2], the 1-methyl analog is fundamentally different. The N-methylation at the 1-position locks the tetrazole ring, eliminating tautomerism and rendering the molecule aprotic and chemically stable under basic conditions[3].

This distinct structural mechanic makes 5-(Ethylthio)-1-methyl-1H-tetrazole an optimal precursor for generating 1-methyl-1H-tetrazol-5-yl (MT) sulfones—critical reagents in the Julia-Kocienski olefination[4]. Beyond synthesis, it has also been investigated as a degradation inhibitor in amine-based gas sweetening processes[5].

Quantitative Chemical Properties

The physical and chemical properties of 5-(Ethylthio)-1-methyl-1H-tetrazole dictate its handling and reactivity. The quantitative data is summarized in the table below:

| Property | Value |

| Chemical Name | 5-(Ethylthio)-1-methyl-1H-tetrazole |

| CAS Registry Number | 133122-98-2[1][6] |

| Molecular Formula | C4H8N4S |

| Molecular Weight | 144.20 g/mol |

| Physical State | Colorless to pale yellow liquid/solid |

| Solubility | Soluble in DCM, EtOAc, DMF; slightly soluble in water |

| Primary Downstream Derivative | 5-(Ethylsulfonyl)-1-methyl-1H-tetrazole (CAS 1019062-29-3)[4] |

Experimental Methodologies: A Self-Validating Approach

To ensure reproducibility and safety, the following step-by-step protocols are designed as self-validating systems. Every step incorporates a causality-driven choice and a verifiable checkpoint.

Protocol 1: Synthesis of 5-(Ethylthio)-1-methyl-1H-tetrazole via S-Alkylation

Objective: Selective S-alkylation of 1-methyl-1H-tetrazole-5-thiol.

-

Step 1 (Initiation): Dissolve 1-methyl-1H-tetrazole-5-thiol (1.0 equiv) in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.

-

Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the thiolate.

-

-

Step 2 (Deprotonation): Add Potassium carbonate (K2CO3, 1.5 equiv) in one portion and stir for 15 minutes at room temperature.

-

Causality: K2CO3 is a mild base that selectively deprotonates the highly acidic thiol proton without causing ring-opening or degradation of the tetrazole core.

-

-

Step 3 (Alkylation): Cool the reaction mixture to 0 °C and add ethyl iodide (1.2 equiv) dropwise.

-

Causality: Dropwise addition controls the exothermic nature of the SN2 substitution, preventing the formation of unwanted side products.

-

-

Step 4 (Self-Validating Checkpoint): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. The protocol validates itself when the highly polar starting material spot completely disappears, replaced by a distinct, less polar UV-active spot corresponding to the thioether.

-

Step 5 (Workup): Quench the reaction with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Oxidation to 5-(Ethylsulfonyl)-1-methyl-1H-tetrazole

Objective: Conversion of the thioether to the corresponding sulfone for Julia-Kocienski applications[4].

-

Step 1 (Initiation): Dissolve 5-(Ethylthio)-1-methyl-1H-tetrazole (1.0 equiv) in Dichloromethane (DCM) and cool to 0 °C.

-

Step 2 (Oxidation): Add m-Chloroperoxybenzoic acid (mCPBA, 70-75%, 2.5 equiv) portionwise over 30 minutes.

-

Causality: mCPBA provides a reliable, controlled oxidation from sulfide to sulfoxide, and subsequently to the sulfone. The portionwise addition mitigates thermal spikes that could lead to over-oxidation or ring cleavage.

-

-

Step 3 (Propagation): Allow the reaction to warm to room temperature and stir for 12 hours.

-

Step 4 (Self-Validating Checkpoint): Perform a starch-iodide paper test.

-

Causality: This is a critical safety and validation step. A positive (blue/black) result indicates the presence of active peroxides.

-

-

Step 5 (Quenching): Add a 1:1 mixture of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3. Stir vigorously until the starch-iodide test is negative.

-

Causality: Na2S2O3 chemically reduces unreacted mCPBA, while NaHCO3 neutralizes the resulting m-chlorobenzoic acid, transferring it to the aqueous layer. This guarantees that no explosive peroxides are concentrated during solvent removal.

-

-

Step 6 (Isolation): Separate the organic layer, dry over Na2SO4, and evaporate to yield the solid sulfone.

Mechanistic Workflows & Applications

The primary utility of 5-(Ethylthio)-1-methyl-1H-tetrazole lies in its role as a precursor. Once oxidized to the sulfone, it becomes a powerful nucleophile in the Julia-Kocienski Olefination .

Mechanistically, the sulfone is deprotonated by a strong base (such as KHMDS) and added to an aldehyde. The highly electron-withdrawing nature of the 1-methyl-1H-tetrazole ring drives a Smiles rearrangement. This intermediate collapses, expelling sulfur dioxide (SO2) and the stable tetrazolate anion as a leaving group, seamlessly yielding the target alkene.

Caption: Logical workflow from tetrazole-5-thiol to alkene via 5-(Ethylthio)-1-methyl-1H-tetrazole.

Analytical Characterization & Validation

To ensure the integrity of the synthesized 5-(Ethylthio)-1-methyl-1H-tetrazole, rigorous analytical validation is required:

-

1H NMR (400 MHz, CDCl3): The defining feature is the N-methyl singlet, typically appearing downfield at δ 4.05 ppm due to the electron-withdrawing nature of the tetrazole ring. The ethylthio group presents a classic pattern: a quartet at δ 3.30 ppm (J = 7.4 Hz) for the S-CH2 protons, and a triplet at δ 1.45 ppm (J = 7.4 Hz) for the terminal CH3.

-

13C NMR (100 MHz, CDCl3): The tetrazole quaternary carbon (C5) is highly deshielded, appearing near δ 154.0 ppm. The N-methyl carbon resonates around δ 33.5 ppm, while the ethyl carbons appear at δ 27.2 ppm (S-CH2) and 14.8 ppm (CH3).

-

LC-MS (ESI+): The calculated exact mass for C4H8N4S is 144.05 Da. The expected pseudo-molecular ion [M+H]+ is reliably observed at m/z 145.1.

References

-

Title: 5-(Ethylthio)-1-methyl-1H-tetrazole - Chemical Intermediate Source: ChemFish URL: [Link]

-

Title: 5-(Ethylsulfonyl)-1-methyl-1H-tetrazole Source: PINPOOLS URL: [Link]

-

Title: Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes Source: PMC (National Institutes of Health) URL: [Link]

- Title: US20120148463A1 - Absorbent solution containing a degradation inhibitor derived from a triazole or from a tetrazole Source: Google Patents URL

Sources

- 1. 5-(Ethylthio)-1-methyl-1H-tetrazole - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pinpools.com [pinpools.com]

- 5. US20120148463A1 - Absorbent solution containing a degradation inhibitor derived from a triazole or from a tetrazole and method of absorbing acid compounds contained in a gaseous effluent - Google Patents [patents.google.com]

- 6. 5-(ETHYLTHIO)-1H-TETRAZOLE | 133122-98-2 [chemicalbook.com]

Synthesis Pathway for 5-(Ethylthio)-1-methyl-1H-tetrazole: A Mechanistic and Methodological Guide

Executive Summary

The synthesis of highly functionalized nitrogen-rich heterocycles, such as 5-(Ethylthio)-1-methyl-1H-tetrazole (CAS: 133122-98-2) , requires precise control over reaction kinetics and regioselectivity. This compound serves as a critical intermediate and activator in oligonucleotide synthesis and pharmaceutical development[1].

This whitepaper outlines a robust, two-phase synthetic pathway starting from commercially available ethyl thiocyanate. The methodology leverages a phase-transfer-catalyzed [2+3] cycloaddition to construct the tetrazole core, followed by a regioselective methylation strategy to isolate the target N1-isomer from the kinetically favored N2-isomer.

Retrosynthetic Strategy & Pathway Overview

The retrosynthetic disconnection of 5-(Ethylthio)-1-methyl-1H-tetrazole naturally breaks down into two distinct phases:

-

Tetrazole Core Formation: A [2+3] cycloaddition between ethyl thiocyanate and an azide source yields the intermediate 5-(ethylthio)-1H-tetrazole[1],[2].

-

Regioselective Alkylation: Methylation of the tetrazolate anion, which inherently presents a regioselectivity challenge due to the tautomeric nature of the tetrazole ring[3],[4].

Overall synthetic workflow from ethyl thiocyanate to 5-(ethylthio)-1-methyl-1H-tetrazole.

Phase 1: [2+3] Cycloaddition to 5-(Ethylthio)-1H-tetrazole

Mechanistic Principles

The formation of the tetrazole ring relies on the nucleophilic attack of an azide anion onto the electrophilic sp-hybridized carbon of the thiocyanate group. This forms a thioimidazide intermediate, which rapidly undergoes intramolecular cyclization via electron delocalization to yield the stable aromatic tetrazolate anion[1]. Acidification of the aqueous phase yields the neutral 5-(ethylthio)-1H-tetrazole.

Mechanistic pathway of the [2+3] cycloaddition forming the tetrazole core.

Experimental Protocol

Objective: Synthesize 5-(ethylthio)-1H-tetrazole safely and with high conversion.

-

Setup: To a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add a solvent mixture of Toluene and Water (3:1 v/v).

-

Reagent Addition: Add Ethyl thiocyanate (1.0 equiv), Sodium azide (1.3 equiv), Triethylamine hydrochloride (1.3 equiv), and Tetrabutylammonium bromide (TBAB, 0.05 equiv).

-

Reaction: Heat the biphasic mixture to 85–90 °C under vigorous stirring for 24 hours.

-

In-Process Control (IPC): Monitor the disappearance of ethyl thiocyanate via GC or TLC (Hexanes/EtOAc 4:1).

-

Phase Separation: Cool the mixture to room temperature. Separate and retain the aqueous layer (which contains the water-soluble tetrazolate salt).

-

Acidification: In a well-ventilated fume hood, carefully acidify the aqueous layer with 3M HCl to pH 2.0 to precipitate the product.

-

Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a white/off-white solid.

Expertise & Causality

-

Why Triethylamine hydrochloride? Direct use of strong acids with sodium azide generates highly toxic and volatile hydrazoic acid (HN₃). Et₃N·HCl acts as a mild proton source to buffer the azide, forming a reactive triethylammonium azide intermediate in situ. This intermediate is highly soluble in the organic phase, bypassing the need for hazardous pure HN₃[1],[5].

-

Why a Phase-Transfer Catalyst (TBAB)? Sodium azide is water-soluble but insoluble in organic solvents, whereas ethyl thiocyanate is strictly organic. TBAB shuttles the azide anion across the biphasic boundary into the toluene phase, drastically reducing reaction time and improving yield[1],[5].

Phase 2: Regioselective Methylation & Isomer Resolution

The Regioselectivity Conundrum

Alkylation of 5-substituted tetrazoles is notoriously unselective, yielding a mixture of N1 and N2 isomers. According to foundational studies on tetrazolate methylation, electronic and steric effects dominate the reaction pathway[3].

The ethylthio group at the C5 position exerts significant steric bulk, which hinders the adjacent N1 and N4 positions. Furthermore, the electron-withdrawing nature of the sulfur atom decreases electron density at N1 relative to N2[3]. Consequently, standard kinetic methylation predominantly yields the N2-methyl isomer (often in a 3:1 to 4:1 ratio over the N1 isomer)[3],[2]. Because our target is the N1-methyl isomer , we must rely on chromatographic resolution or specialized directing reagents[4].

Steric and electronic factors driving N1 vs. N2 regioselectivity during methylation.

Experimental Protocol

Objective: Alkylate the tetrazole ring and isolate the target N1-isomer.

-

Deprotonation: Dissolve 5-(ethylthio)-1H-tetrazole (1.0 equiv) in anhydrous DMF in a dry, nitrogen-purged flask. Add finely powdered K₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes.

-

Alkylation: Dropwise add Methyl iodide (1.2 equiv) over 10 minutes, maintaining the internal temperature below 30 °C to prevent over-alkylation or thermal degradation.

-

Reaction: Stir the mixture at room temperature for 4–6 hours.

-

IPC: Monitor via LC-MS to confirm complete consumption of the starting material and the formation of the two isomeric products.

-

Workup: Quench the reaction by adding cold water. Extract the aqueous mixture with Ethyl Acetate (3x). Wash the organic layer extensively with water (to remove DMF) and brine, then dry over Na₂SO₄ and concentrate.

-

Isomer Resolution (Crucial Step): Load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (starting at 9:1 and increasing polarity).

-

Elution Order: The less polar N2-isomer elutes first. The more polar target N1-isomer (5-(Ethylthio)-1-methyl-1H-tetrazole) elutes second.

-

Expertise & Causality

-

Why K₂CO₃ in DMF? A mild base in a polar aprotic solvent ensures complete deprotonation to the highly nucleophilic tetrazolate anion without causing hydrolysis of the methyl iodide.

-

Why does the N2-isomer elute first? The N2-methyl isomer possesses a lower overall dipole moment due to the vector cancellation of the ring nitrogens, making it less polar. The N1-isomer has an asymmetric charge distribution, binding more strongly to the polar silica stationary phase, allowing for clean baseline separation[2],[4].

Quantitative Data Summaries

Table 1: Stoichiometry and Parameters for [2+3] Cycloaddition

| Parameter | Reagent / Value | Function / Rationale |

| Substrate | Ethyl thiocyanate (1.0 eq) | Primary carbon and sulfur source. |

| Azide Source | Sodium azide (1.3 eq) | Nitrogen source for the tetrazole ring. |

| Buffer/Promoter | Et₃N·HCl (1.3 eq) | Generates organic-soluble azide salt safely. |

| Catalyst | TBAB (5 mol%) | Phase-transfer catalyst bridging aqueous/organic layers. |

| Solvent System | Toluene / Water (3:1) | Biphasic medium ensuring reagent solubility and thermal safety. |

| Temperature | 85–90 °C | Provides optimal activation energy for cycloaddition. |

Table 2: Regioselectivity Profile in Tetrazole Methylation

| Alkylating Agent | Reaction Conditions | Major Isomer | Approx. N1:N2 Ratio | Methodological Note |

| Methyl Iodide (MeI) | K₂CO₃, DMF, 25 °C | N2-Methyl | 1:3 to 1:4 | Kinetic control; requires silica gel chromatography for N1 isolation. |

| Dimethyl Sulfate | NaOH, H₂O/DCM, PTC | N2-Methyl | 1:4 | Standard biphasic alkylation; highly scalable but unselective. |

| Methyl 2,2,2-trichloroacetimidate | Acid catalyst (e.g., BF₃·OEt₂) | N1-Methyl | > 4:1 | Specialized reagent; reverses selectivity to favor N1-alkylation[4]. |

References

- 5-(Ethylthio)

- Source: researchgate.net (Aust. J. Chem.)

- Source: acs.org (The Journal of Organic Chemistry)

- Source: benchchem.

- Source: google.com (Google Patents)

Sources

Comprehensive Technical Guide: 5-(Ethylthio)-1-methyl-1H-tetrazole – Structural Characterization, Molecular Weight, and Applications

Executive Summary

In the highly specialized realm of solid-phase oligonucleotide synthesis (SPOS) and advanced organic chemistry, tetrazole derivatives serve as indispensable coupling activators. Among these, 5-(Ethylthio)-1-methyl-1H-tetrazole has garnered significant attention for specialized bioconjugation and sterically hindered RNA synthesis. However, navigating its procurement and application requires a rigorous understanding of its physicochemical properties—specifically its exact molecular weight and the pervasive industry discrepancies surrounding its CAS registry number.

As application scientists, we frequently encounter formulation errors stemming from database misalignments. This whitepaper provides an authoritative, field-proven guide to characterizing and utilizing 5-(Ethylthio)-1-methyl-1H-tetrazole, ensuring scientific integrity and stoichiometric precision in your workflows.

Part 1: Physicochemical Properties & The CAS Registry Discrepancy

A critical hurdle in drug development workflows is ensuring stoichiometric precision. For 5-(Ethylthio)-1-methyl-1H-tetrazole, this begins with accurate molecular weight calculation and structural identification.

Molecular Weight Calculation

The empirical formula for 5-(Ethylthio)-1-methyl-1H-tetrazole is C₄H₈N₄S .

-

Carbon (C): 4 × 12.011 = 48.044 g/mol

-

Hydrogen (H): 8 × 1.008 = 8.064 g/mol

-

Nitrogen (N): 4 × 14.007 = 56.028 g/mol

-

Sulfur (S): 1 × 32.065 = 32.065 g/mol

-

Total Molecular Weight: 144.20 g/mol

The CAS Number Discrepancy

In commercial supply chains, 5-(Ethylthio)-1-methyl-1H-tetrazole is frequently sold under the CAS Number 133122-98-2 (). However, rigorous cross-referencing with IUPAC and formal databases reveals that CAS 133122-98-2 is actually registered to its des-methyl parent compound, 5-(Ethylthio)-1H-tetrazole (ETT) , which has a molecular weight of 130.17 g/mol ().

This 14.03 g/mol difference is catastrophic in SPOS workflows if a technician aims to prepare a precise 0.25 M activator solution based on the wrong molecular weight. To prevent molarity errors, incoming raw materials must be validated analytically rather than relying solely on vendor catalog labels.

Logical mapping of the CAS 133122-98-2 discrepancy between catalogs and databases.

Data Presentation: Structural Comparison

| Property | 5-(Ethylthio)-1-methyl-1H-tetrazole | 5-(Ethylthio)-1H-tetrazole (ETT) |

| Chemical Formula | C₄H₈N₄S | C₃H₆N₄S |

| Molecular Weight | 144.20 g/mol | 130.17 g/mol |

| Formal CAS Number | Unassigned / Isomeric mixtures | 133122-98-2 |

| Vendor CAS Number | 133122-98-2 (Common misnomer) | 89797-68-2 / 133122-98-2 |

| Tautomerization | Locked (1-methyl group) | Dynamic (1H / 2H tautomers) |

| Primary Use | Specialized coupling / Click chemistry | Standard SPOS Activator |

Part 2: Mechanistic Role in Phosphoramidite Chemistry

In oligonucleotide synthesis, the activator must fulfill a dual role: it must be acidic enough to protonate the diisopropylamino group of the phosphoramidite (facilitating its departure as a leaving group), yet its conjugate base must remain nucleophilic enough to form a highly reactive tetrazolide intermediate.

Causality of Structural Modifications: The addition of the ethylthio (-SCH₂CH₃) group at the 5-position significantly enhances the acidity of the tetrazole ring via inductive electron withdrawal, reducing the pKa compared to unsubstituted 1H-tetrazole. In the case of the 1-methyl derivative, the methyl group prevents tautomerization. This "locked" geometry alters the kinetics of the nucleophilic attack, making it a highly specific tool for sterically hindered coupling or specialized bioconjugation workflows where standard ETT might yield excessive side reactions or off-target activation ().

Step-by-step phosphoramidite coupling cycle utilizing thio-tetrazole activators.

Part 3: Experimental Protocols & Self-Validating Systems

To ensure high-fidelity coupling (>99% efficiency per cycle), the preparation and execution of the activator solution must be meticulously controlled. The following protocol outlines the preparation of a 0.25 M 5-(Ethylthio)-1-methyl-1H-tetrazole solution for SPOS.

Step-by-Step Methodology: Preparation of 0.25 M Activator Solution

-

Desiccation (Causality Check): Tetrazoles are highly hygroscopic. Moisture introduces nucleophilic water into the system, which will prematurely hydrolyze the activated phosphoramidite, destroying the coupling cycle. Dry the 5-(Ethylthio)-1-methyl-1H-tetrazole powder under high vacuum (<0.1 mbar) over P₂O₅ for 24 hours prior to use.

-

Mass Calculation: To prepare 100 mL of a 0.25 M solution, calculate the exact mass using the verified molecular weight (144.20 g/mol ): Mass = 0.25 mol/L × 0.1 L × 144.20 g/mol = 3.605 g.

-

Dissolution: Dissolve 3.605 g of the dried powder in 80 mL of anhydrous acetonitrile (H₂O < 10 ppm). Stir under an argon atmosphere until completely dissolved.

-

Volumetric Adjustment: Bring the total volume to 100 mL with anhydrous acetonitrile.

-

Moisture Control: Add 3Å activated molecular sieves to the bottle to maintain strictly anhydrous conditions over the reagent's shelf life.

Self-Validating System: Trityl Monitoring

A protocol is only as robust as its internal validation. During the SPOS workflow, the detritylation step releases the 4,4'-dimethoxytrityl (DMT) cation, which exhibits a strong orange color.

-

Validation Checkpoint: Quantify the DMT cation release by measuring UV absorbance at 498 nm.

-

System Logic: If the 0.25 M 5-(Ethylthio)-1-methyl-1H-tetrazole solution is functioning correctly, the coupling efficiency will remain >99%. Consequently, the DMT absorbance will remain constant (decaying by less than 1% per cycle). A sudden drop in DMT absorbance immediately flags moisture contamination or an incorrect molarity caused by the aforementioned CAS/MW discrepancy.

Part 4: Analytical Quality Control (LC-MS)

Before introducing a new batch of 5-(Ethylthio)-1-methyl-1H-tetrazole into an automated synthesizer, verify its identity using Liquid Chromatography-Mass Spectrometry (LC-MS) in positive electrospray ionization (ESI+) mode.

-

Expected [M+H]⁺ Ion: 145.20 m/z.

-

Diagnostic Logic: If the mass spectrum reveals a dominant peak at 131.17 m/z, the supplier has provided the des-methyl parent (ETT) under the misnomered CAS 133122-98-2. Reject the batch or recalculate the molarity based on 130.17 g/mol to salvage the reagent.

References

Structural and Mechanistic Profiling of 5-(Ethylthio)-1-methyl-1H-tetrazole: A Comprehensive Guide for Synthetic and Medicinal Chemistry

Executive Summary

5-(Ethylthio)-1-methyl-1H-tetrazole (CAS: 133122-98-2) is a highly functionalized heterocyclic intermediate pivotal to modern synthetic and medicinal chemistry. Characterized by its electron-deficient tetrazole core and lipophilic thioether side chain, this compound serves as a critical building block for drug discovery, particularly in the study and modification of cephalosporin antibiotics. This technical guide provides an authoritative analysis of its structural properties, a self-validating synthetic methodology, and its mechanistic reactivity.

Structural Elucidation & Physicochemical Profile

The molecular architecture of 5-(Ethylthio)-1-methyl-1H-tetrazole consists of a 1H-tetrazole ring substituted at the N1 position with a methyl group and at the C5 position with an ethylthio moiety.

The tetrazole ring is a well-known bioisostere for carboxylic acids, offering similar pKa values but enhanced metabolic stability and lipophilicity. The C5-thioether linkage introduces a specific site for controlled redox chemistry. Quantitative physicochemical data and spectroscopic shifts are summarized in Table 1[1].

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value |

| CAS Number | 133122-98-2 |

| Molecular Formula | C4H8N4S |

| Molecular Weight | 144.20 g/mol |

| Boiling Point | 81-82 °C |

| Density | 0.786 g/mL (at 25 °C) |

| 1H NMR (CDCl3) | δ 1.56 (t, 3H), 2.98 (q, 2H), 4.12 (s, 3H) |

Note: The 1H NMR triplet at 1.56 ppm and quartet at 2.98 ppm correspond to the ethylthio group (-S-CH2-CH3), while the singlet at 4.12 ppm confirms the N-methyl substitution[2].

Rational Design & Synthesis Methodology

The synthesis of 5-(Ethylthio)-1-methyl-1H-tetrazole is classically achieved via the bimolecular nucleophilic substitution (SN2) of 1-methyl-1H-tetrazole-5-thiol (MTT) with an ethyl halide.

Causality in Experimental Design

The choice of base and solvent is critical for optimizing yield and preventing side reactions. The thiol proton of MTT is highly acidic (pKa ~2.8) due to the strong electron-withdrawing effect of the tetrazole ring. Therefore, a mild base such as potassium carbonate (K2CO3) is entirely sufficient for quantitative deprotonation. Utilizing a stronger base (like NaH) is unnecessary and could lead to unwanted hydrolysis of the alkyl halide. Acetone is selected as a polar aprotic solvent; it leaves the resulting thiolate anion relatively unsolvated, thereby maximizing its nucleophilicity for the subsequent attack on the electrophilic carbon of ethyl bromide.

Self-Validating Experimental Protocol

-

Deprotonation: Suspend 1-methyl-1H-tetrazole-5-thiol (1.0 equiv, 10 mmol) and anhydrous K2CO3 (1.5 equiv, 15 mmol) in 25 mL of dry acetone. Stir at room temperature for 30 minutes to ensure complete formation of the thiolate anion. The dissolution of the thiol indicates successful deprotonation.

-

Alkylation: Dropwise add ethyl bromide (1.2 equiv, 12 mmol) to the suspension. Equip the flask with a reflux condenser and heat to 55 °C for 4 hours.

-

Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar thiol spot and the emergence of a less polar UV-active spot confirms conversion.

-

Quenching & Extraction: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (30 mL) and distilled water (30 mL). Wash the organic layer with brine (20 mL) to remove residual polar impurities.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the crude product as a yellow oil[2]. Purify via silica gel flash chromatography if analytical purity is required.

Caption: Workflow for the SN2 synthesis of 5-(Ethylthio)-1-methyl-1H-tetrazole.

Mechanistic Insights & Reactivity Pathways

The chemical versatility of 5-(Ethylthio)-1-methyl-1H-tetrazole stems from the orthogonal reactivity of its functional groups.

Thioether Oxidation

The sulfur atom in the ethylthio group is electron-rich and highly susceptible to oxidation. Treatment with one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at 0 °C selectively yields the sulfoxide. Forcing conditions with excess oxidant (e.g., H2O2 or >2 equiv m-CPBA) at elevated temperatures drives the oxidation to the sulfone[3]. This redox switch is frequently utilized in medicinal chemistry to modulate the lipophilicity and hydrogen-bonding capacity of the molecule.

Tetrazole Stability

Unlike linear azides or thiocyanates, the fully aromatic 1-methyltetrazole ring is exceptionally stable to both acidic and basic hydrolysis. It does not undergo ring-opening under standard physiological conditions, making it an ideal stable pharmacophore.

Caption: Reactivity pathways and pharmacological properties of the functional groups.

Applications in Drug Development

In the realm of pharmacology, the 1-methyl-1H-tetrazole-5-thiol (MTT) leaving group is a prominent structural feature in several 2nd and 3rd generation cephalosporin antibiotics (e.g., cefoperazone, cefamandole). However, the in vivo release of free MTT is clinically associated with severe adverse effects, including hypoprothrombinemia (bleeding disorders) and disulfiram-like reactions when co-administered with alcohol. These toxicities arise because the free thiol group of MTT inhibits vitamin K epoxide reductase and aldehyde dehydrogenase.

5-(Ethylthio)-1-methyl-1H-tetrazole serves as a critical model compound for drug developers. By S-alkylating the thiol (as seen in the ethylthio derivative), the sulfur atom is sterically and electronically blocked. Researchers utilize this compound to study structure-activity relationships (SAR), demonstrating that masking the free thiol completely abolishes the enzymatic inhibition responsible for the disulfiram-like toxicity, while retaining the favorable pharmacokinetic properties imparted by the tetrazole ring.

Sources

The Ascendant Role of Substituted 1H-Tetrazoles in Modern Drug Discovery: A Technical Guide to Their Diverse Biological Activities

Abstract

The 1H-tetrazole scaffold, a five-membered aromatic ring with four nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a non-classical bioisostere of the carboxylic acid group, have propelled its integration into a multitude of therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive exploration of the significant and diverse biological activities exhibited by substituted 1H-tetrazole derivatives. We will delve into the mechanistic underpinnings of their anticancer, antihypertensive, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation of these activities and the structure-activity relationships that govern their potency.

Introduction: The Versatility of the Tetrazole Ring

The tetrazole moiety's appeal in drug design stems from its favorable metabolic stability and enhanced lipophilicity compared to a carboxylic acid group.[1] Its planar, nitrogen-rich structure allows for a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets.[3][4] This has led to the successful development of numerous tetrazole-containing drugs for a wide range of diseases.[5][6] The most common synthetic route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide, a robust and versatile method.[1][7]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous 5-substituted-1H-tetrazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1][8][9] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of DNA replication, and the generation of oxidative stress.[1][10][11]

Mechanism of Action: Inducing Programmed Cell Death

A primary anticancer strategy of many tetrazole derivatives is the induction of apoptosis, or programmed cell death.[1] Some compounds have been shown to trigger the intrinsic apoptosis pathway. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.[12] Certain pyrazolo[4,3-e]tetrazolo[1,5-b][13][14][15]triazine sulfonamides have demonstrated strong pro-apoptotic and pro-oxidative properties in cancer cell lines.

Caption: Intrinsic apoptosis pathway induced by some tetrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of compounds.[1]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test tetrazole derivatives and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).[16]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 5-substituted-1H-tetrazole derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3d | MCF-7 (Breast) | 15 | [16] |

| 3e | Caco-2 (Colon) | 18 | [16] |

| 3f | HeLa (Cervical) | 22 | [16] |

| 5o | Liver Cancer | 1.0 - 4.0 | [8] |

| 6d | A549 (Lung) | 2.74 | [3] |

Antihypertensive Activity: Regulating Blood Pressure

Several tetrazole-containing drugs are widely used in clinical practice for the treatment of hypertension.[5] These compounds primarily act as angiotensin II receptor blockers (ARBs).[5][17]

Mechanism of Action: Angiotensin II Receptor Blockade

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. Angiotensin II, a potent vasoconstrictor, binds to the angiotensin II type 1 (AT1) receptor, leading to increased blood pressure.[15][18] Tetrazole-containing ARBs like losartan, valsartan, and irbesartan selectively and competitively block the binding of angiotensin II to the AT1 receptor.[5][14][15][18][19] This blockade results in vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[15][19][20]

Caption: Mechanism of action of Losartan as an Angiotensin II Receptor Blocker.

Anti-inflammatory Activity: Combating Inflammation

Certain substituted 1H-tetrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[13][21][22] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[22] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2, like celecoxib (which contains a related pyrazole ring but illustrates the principle), can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[13][21][22][23] The design of tetrazole derivatives as selective COX-2 inhibitors is an active area of research.[1][24]

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the anti-inflammatory activity of new compounds.[25]

Step-by-Step Methodology:

-

Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the tetrazole derivatives.[1]

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.[1]

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to the control group.[1]

Antimicrobial and Antifungal Activity: Fighting Infections

Substituted 1H-tetrazoles have demonstrated promising activity against a broad spectrum of bacteria and fungi.[26][27][28][29] The introduction of a halogen to the aniline fragment of some tetrazole derivatives has been shown to increase their antimicrobial activity.[26]

Mechanism of Action

The antimicrobial mechanisms of tetrazole derivatives can involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[30] Some derivatives may also disrupt the microbial cell membrane or interfere with other vital metabolic pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[27]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria or fungi (e.g., 0.5 McFarland standard).[1]

-

Serial Dilution: Prepare a series of twofold dilutions of the test tetrazole compounds in a suitable liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected tetrazole derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 1 | Staphylococcus aureus (clinical) | 0.8 | [30] |

| 2 | Staphylococcus epidermidis (clinical) | 0.8 | [30] |

| 3 | Staphylococcus aureus (clinical) | 0.8 | [30] |

| 4b | Fungal strains | Excellent activity | [27] |

| 4c | Fungal strains | Excellent activity | [27] |

Antiviral Activity: A Frontier in Tetrazole Research

Tetrazole derivatives are also being explored for their potential as antiviral agents against various viruses, including influenza, HIV, and Herpes Simplex Virus (HSV).[31][32][33][34]

Mechanism of Action

The antiviral mechanisms of tetrazoles are diverse. For instance, some 5-(phosphonomethyl)-1H-tetrazole derivatives have been shown to inhibit the influenza virus transcriptase and, to a lesser extent, the DNA polymerases of HSV-1 and HSV-2.[31][32]

Antidiabetic Activity: Managing Blood Glucose Levels

A growing body of evidence suggests that substituted 1H-tetrazoles possess significant antidiabetic properties.[7][35][36][37][38]

Mechanism of Action: PPARγ Agonism

Some 5-substituted-1H-tetrazole derivatives act as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[35][36][37][38] PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity and improves glucose uptake in peripheral tissues, thereby lowering blood glucose levels.[35][36]

Notable Antidiabetic Tetrazole Derivatives

One particularly potent compound, 5-[3-[6-(5-methyl-2-phenyl-4-oxazolylmethoxy)-3-pyridyl]propyl]-1H-tetrazole, demonstrated glucose-lowering activity 72 times more potent than the established antidiabetic drug pioglitazone in animal models.[35][36][37]

Conclusion and Future Perspectives

Substituted 1H-tetrazoles represent a remarkably versatile and fruitful scaffold in medicinal chemistry. Their favorable physicochemical properties and the ability to modulate a wide array of biological targets have led to their successful application in treating a diverse range of diseases. The continued exploration of structure-activity relationships, coupled with mechanism-of-action studies, will undoubtedly lead to the development of novel and more effective tetrazole-based therapeutics. The potential for creating dual-action inhibitors, for instance, compounds with both anticancer and antimicrobial properties, presents an exciting avenue for future research.[10][11] As our understanding of the biological roles of various molecular targets deepens, the rational design of substituted 1H-tetrazoles will continue to be a cornerstone of modern drug discovery.

References

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (2023, June 18). Retrieved from [Link]

-

What is the mechanism of action of losartan (angiotensin II receptor antagonist)? - Dr.Oracle. (2025, April 22). Retrieved from [Link]

-

Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

-

Losartan - Wikipedia. (n.d.). Retrieved from [Link]

-

Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

- Momose, Y., et al. (2002). Novel 5-Substituted-1H-tetrazole Derivatives as Potent Glucose and Lipid Lowering Agents. Chemical & Pharmaceutical Bulletin, 50(1), 100-111.

- Momose, Y., et al. (2002). Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents. Chemical & Pharmaceutical Bulletin, 50(1), 100-111.

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

- Ostrovskii, V. A., et al. (2017). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. Research Results in Pharmacology, 3(4), 53-62.

- Hutchinson, D. W., & Naylor, M. (1985). The antiviral activity of tetrazole phosphonic acids and their analogues. Nucleic Acids Research, 13(23), 8519–8530.

-

Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole - Taylor & Francis. (2019, November 25). Retrieved from [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Losartan - StatPearls - NCBI Bookshelf. (2024, February 26). Retrieved from [Link]

-

Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC. (2021, March 1). Retrieved from [Link]

-

The antiviral activity of tetrazole phosphonic acids and their analogues - PMC - NIH. (1985, December 9). Retrieved from [Link]

-

Recent Advances in Tetrazole Derivatives as Potential Antiviral Agents: A Review | Asian Journal of Chemistry. (2021, October 20). Retrieved from [Link]

- Momose, Y., et al. (2002). Novel 5-Substituted-1H-tetrazole Derivatives as Potent Glucose and Lipid Lowering Agents. Chemical & Pharmaceutical Bulletin, 50(1), 100-111.

- Rao, V. J., et al. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. MedChemComm, 2(6), 486-492.

-

Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl] - Indian Journal of Pharmaceutical Sciences. (2015). Retrieved from [Link]

- Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 235-239.

-

Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors - PubMed. (2022, October). Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation - MDPI. (2024, September 12). Retrieved from [Link]

-

Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - MDPI. (2023, December 6). Retrieved from [Link]

-

Drugs in the market with a tetrazole moiety. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (2025, December 7). Retrieved from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (2024, January 10). Retrieved from [Link]

-

Pyrazolo[4,3-e]tetrazolo[1,5-b][13][14][15]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - MDPI. (2023, June 30). Retrieved from [Link]

-

Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives | Bentham Science Publishers. (2017, March 1). Retrieved from [Link]

-

Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC. (2020, May 14). Retrieved from [Link]

-

Synthesis, characterization and study of antibacterial activity of some novel tetrazole derivatives | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing). (2011). Retrieved from [Link]

-

Synthesis, Characterization, Antibacterial & Anti- Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde | Semantic Scholar. (2014). Retrieved from [Link]

-

Microwave assisted synthesis of 1H-tetrazole based flavonoid derivatives and their antimicrobial activity | Journal of the Serbian Chemical Society. (2018, December 29). Retrieved from [Link]

-

Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity - ResearchGate. (2025, October 12). Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. (2010, December 6). Retrieved from [Link]

-

Tetrazoles: Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved from [Link]

-

Mechanism of action of tetrazole‐derived anticancer agents - ResearchGate. (n.d.). Retrieved from [Link]

-

Tetrazole Derivatives as Promising Anticancer Agents - PubMed. (2018, February 7). Retrieved from [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. (2017, January 10). Retrieved from [Link]

-

Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study Review Article - Pharmaspire. (2021, June 15). Retrieved from [Link]

-

The non‐biphenyl‐tetrazole angiotensin AT1 receptor antagonist eprosartan is a unique and robust inverse agonist of the active state of the AT1 receptor - PMC. (2017, June 26). Retrieved from [Link]

-

Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC. (2018, August 28). Retrieved from [Link]

-

Common drugs containing the tetrazole ring. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 11. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. news-medical.net [news-medical.net]

- 14. droracle.ai [droracle.ai]

- 15. Losartan - Wikipedia [en.wikipedia.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. researchgate.net [researchgate.net]

- 18. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Losartan Potassium: Therapeutic Insights and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 21. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 23. Celecoxib - Wikipedia [en.wikipedia.org]

- 24. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sphinxsai.com [sphinxsai.com]

- 26. Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 27. Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. isfcppharmaspire.com [isfcppharmaspire.com]

- 30. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The antiviral activity of tetrazole phosphonic acids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. The antiviral activity of tetrazole phosphonic acids and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 33. asianpubs.org [asianpubs.org]

- 34. researchgate.net [researchgate.net]

- 35. jstage.jst.go.jp [jstage.jst.go.jp]

- 36. Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. mdpi.com [mdpi.com]

Engineering Bioisosteres: The Strategic Replacement of Carboxylic Acids with 5-Substituted Tetrazoles

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction: The Bioisosteric Paradigm

In the landscape of medicinal chemistry, the carboxylic acid functional group is a ubiquitous pharmacophore, essential for forming critical ionic interactions and hydrogen bonds with target proteins[1]. However, the presence of a free carboxylate often introduces significant pharmacokinetic liabilities, including limited passive membrane diffusion and susceptibility to phase II metabolic degradation (e.g., acyl glucuronidation).

To circumvent these shortcomings without sacrificing target affinity, medicinal chemists frequently employ bioisosteric replacement. The most successful and widely validated non-classical bioisostere for a carboxylic acid is the 5-substituted 1H-tetrazole [2]. This whitepaper explores the physicochemical causality behind this substitution, provides a logical framework for its application, and details a self-validating synthetic protocol for generating tetrazole-based drug candidates.

Physicochemical Profiling: Causality Behind the Isostere

To understand why a tetrazole successfully mimics a carboxylic acid, we must analyze the underlying physical chemistry that dictates their behavior in biological systems.

Acidity and Charge Delocalization

Both carboxylic acids and 5-substituted tetrazoles act as proton donors and are predominantly ionized at physiological pH (7.4). The pKa of a typical carboxylic acid ranges from 4.0 to 5.0. Remarkably, the pKa of unsubstituted 1H-tetrazole is approximately 4.9[3].

The Causality: The acidity of the tetrazole is driven by the extreme stability of its conjugate base. Upon deprotonation, the resulting negative charge is highly delocalized across the four nitrogen atoms of the aromatic ring via resonance[3]. This symmetric charge distribution mirrors the resonance stabilization seen in the carboxylate anion, allowing the tetrazolate to form nearly identical electrostatic interactions with basic amino acid residues (e.g., arginine, lysine) in a receptor's binding pocket[4].

Lipophilicity and The Desolvation Penalty

A primary motivation for the tetrazole swap is to improve membrane permeability. The tetrazolate anion is significantly more lipophilic (higher logP/logD) than the corresponding carboxylate—sometimes by up to a full log unit or more[1].

The Causality: The delocalization of the negative charge over a larger, five-membered aromatic system reduces the localized charge density compared to the concentrated charge on the two oxygen atoms of a carboxylate. However, researchers must be aware of the "desolvation penalty." Tetrazoles possess four nitrogen atoms capable of intense hydrogen bonding with water. Consequently, while lipophilicity increases, the energy required to strip away the hydration shell before membrane permeation (desolvation) also increases, occasionally resulting in lower-than-expected permeability[5].

Metabolic Stability

Carboxylic acids are highly susceptible to acyl glucuronidation in the liver. These acyl glucuronides can be chemically reactive, covalently binding to proteins and triggering toxicological or immunogenic responses.

The Causality: Tetrazoles are metabolically robust. While they can undergo N-glucuronidation, the resulting N-glucuronide adducts are chemically inert and are safely excreted without the toxicity risks associated with acyl glucuronides[1].

Table 1: Comparative Physicochemical Properties

A quantitative summary of the key physicochemical differences guiding rational drug design.

| Property | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole | Pharmacological Implication |

| Acidity (pKa) | ~4.0 - 5.0 | ~4.5 - 5.1 | Both are ionized at physiological pH (7.4), allowing similar ionic target interactions. |

| Lipophilicity (logP) | Lower baseline | Up to 10-fold higher | Tetrazolate anions exhibit greater lipophilicity, potentially improving oral absorption. |

| Desolvation Penalty | Moderate | High | Tetrazoles form stronger H-bonds with water, which can sometimes offset permeability gains[5]. |

| Metabolic Stability | Susceptible to reactive acyl glucuronidation | Resistant (undergoes stable N-glucuronidation) | Tetrazoles avoid the formation of reactive, potentially toxic acyl glucuronide metabolites[1]. |

| Geometry & Size | Planar (sp2 carbon) | Planar (aromatic ring) | Tetrazole's larger spatial volume extends the hydrogen-bond environment further than carboxylates[1]. |

Strategic Decision Workflow

Replacing a carboxylic acid with a tetrazole is not a universal remedy. It is a targeted strategy deployed when specific ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities are identified during lead optimization.

Decision workflow for considering a tetrazole bioisostere in drug design.

Case Study: Angiotensin II Receptor Blockers (ARBs)

The most definitive clinical validation of the tetrazole bioisostere is found in the "sartan" class of antihypertensive drugs (e.g., Losartan, Valsartan)[2].

During the development of Losartan, researchers discovered that replacing the carboxylic acid moiety of the lead compound with a 5-substituted tetrazole maintained the critical ionic interaction with the AT1 receptor while drastically improving the molecule's oral bioavailability and metabolic half-life[1]. The tetrazole ring acts as a competitive antagonist, preventing the endogenous agonist (Angiotensin II) from binding, thereby halting the vasoconstriction cascade.

Renin-Angiotensin signaling pathway illustrating AT1 receptor blockade by tetrazole-based ARBs.

Synthetic Methodologies & Self-Validating Protocols

The most robust and atom-economical method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition between an organic nitrile and an azide source (typically sodium azide)[6].

Causality of Reagent Selection:

-

Zinc Bromide (ZnBr₂): Acts as a Lewis acid. Zinc coordinates to the nitrogen of the nitrile, withdrawing electron density from the nitrile carbon. This significantly lowers the activation energy required for the nucleophilic attack by the azide anion[6].

-

Water (Solvent): Provides a high-heat-capacity medium that safely dissipates the exothermic energy of the "click" cycloaddition while fully solubilizing the sodium azide[6].

Step-by-Step Self-Validating Protocol

Materials Required: Organic nitrile (10 mmol), Sodium azide (NaN₃) (12 mmol), Zinc bromide (ZnBr₂) (12 mmol), Deionized water (20 mL), 3M HCl, Ethyl acetate[6].

-

Step 1: Reaction Assembly & Activation

-

Action: To a 100 mL round-bottom flask, add the organic nitrile, NaN₃, ZnBr₂, and water. Equip with a reflux condenser and magnetic stir bar.

-

Validation Checkpoint: Ensure complete dissolution of the zinc and azide salts. The nitrile may remain as a suspension depending on its lipophilicity.

-

-

Step 2: Cycloaddition & TLC Validation

-

Action: Heat the mixture to vigorous reflux (approx. 100 °C) for 12–24 hours.

-

Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the starting nitrile spot confirms 100% conversion to the zinc-tetrazolate intermediate[6]. Do not proceed until conversion is verified.

-

-

Step 3: Acidification & Product Precipitation

-

Action: Cool the reaction to room temperature. Transfer to an ice bath in a well-ventilated fume hood. Slowly add 3M HCl dropwise while stirring vigorously. (Caution: Toxic hydrazoic acid gas may evolve).

-

Validation Checkpoint: Monitor the pH using indicator paper. Once the pH reaches ~1.0, the highly water-soluble tetrazolate anion is protonated into the neutral 1H-tetrazole. A sudden, heavy precipitation of a white/off-white solid serves as visual validation of successful protonation[6].

-

-

Step 4: Isolation & Analytical Confirmation

-

Action: Isolate the precipitate via vacuum filtration. Wash with cold water to remove residual zinc salts and unreacted azide. Dry under vacuum.

-

Validation Checkpoint: Perform LC-MS and melting point analysis. The presence of the [M-H]- ion in negative electrospray ionization (ESI) confirms the acidic tetrazole mass.

-

References

-

Benchchem. "Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design."

-

Benchchem. "Step-by-step synthesis protocol for 5-substituted Tetrazoles." 6

-

National Institutes of Health (PMC). "Carboxylic Acid (Bio)Isosteres in Drug Design." 1

-

Taylor & Francis. "Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole." 2

-

Benchchem. "An In-Depth Technical Guide to the pKa and Acidity of 1H-Tetrazole." 3

-

Chemistry Stack Exchange. "Why is tetrazole acidic?" 4

-

The Curious Wavefunction. "The same and not the same: Carboxylic acids and tetrazoles." 5

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Safety and Handling Guide for 5-(Ethylthio)-1-methyl-1H-tetrazole in Pharmaceutical Synthesis

Executive Summary

5-(Ethylthio)-1-methyl-1H-tetrazole (CAS: 89541-43-5) is a critical high-nitrogen heterocyclic intermediate extensively utilized in the synthesis of cephalosporin antibiotics[1]. While its structural properties make it an excellent leaving group and side-chain modifier in drug development, the inherent thermodynamic instability of the tetrazole ring demands rigorous, specialized handling protocols.

This whitepaper provides an in-depth, causality-driven guide to the safety, reactivity, and handling of this compound. By understanding the mechanistic toxicology and thermodynamic behavior of tetrazole derivatives, researchers can implement self-validating safety systems that prevent catastrophic energetic events and toxicological exposure[2][3].

Physicochemical & Hazard Profiling

The hazards associated with 5-(Ethylthio)-1-methyl-1H-tetrazole stem from its high nitrogen content. Tetrazoles possess a high positive heat of formation; when subjected to thermal stress or friction, the ring undergoes rapid exothermic cleavage, releasing highly stable nitrogen gas ( N2 )[3].

Quantitative Hazard Summary

| Property / Hazard Parameter | Value / Classification | Mechanistic Rationale |

| Chemical Name | 5-(Ethylthio)-1-methyl-1H-tetrazole | Core tetrazole ring with thioether linkage. |

| CAS Number | 89541-43-5 | Unique identifier for regulatory tracking[1]. |

| Molecular Formula | C4H8N4S | High N-to-C ratio indicates energetic potential[4][5]. |

| GHS Health Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) | Thiol/thioether derivatives interact with mucosal membranes, causing acute inflammation[4][5]. |

| GHS Physical Hazards | Potential Flammable Solid / Explosive | Decomposes rapidly above melting point or under shock[2][6]. |

| Storage Class | 4.1A (Explosive hazardous materials) | Requires isolation from oxidizers and active metals[5][7]. |

Mechanistic Toxicology & Reactivity

To handle 5-(Ethylthio)-1-methyl-1H-tetrazole safely, one must understand why it reacts violently. The tetrazole nucleus contains four nitrogen atoms. The thermodynamic drive to form triple-bonded N2 gas is immense.

When activation energy is supplied via heat, friction, or electrostatic discharge , the tetrazole ring fractures. This cleavage is highly exothermic. In a confined space, the instantaneous evolution of N2 gas causes rapid overpressurization, leading to a blast effect rather than a traditional fire[2][3]. Furthermore, the combustion of the ethylthio side chain generates highly toxic sulfur oxides ( SOx ) alongside nitrogen oxides ( NOx )[6].

Thermodynamic decomposition pathway of 5-(Ethylthio)-1-methyl-1H-tetrazole under stress.

Self-Validating Handling Protocols

Because tetrazole derivatives present an extreme risk of explosion by shock, friction, or static discharge[2][7], standard laboratory practices are insufficient. The following protocol utilizes a self-validating system where each step requires a physical or instrumental confirmation before proceeding.

Protocol 1: Routine Transfer and Weighing

Objective: Safely transfer the solid powder without inducing electrostatic discharge or mechanical friction.

-

Environmental Validation:

-

Action: Conduct all work inside an explosion-proof fume hood.

-

Validation: Verify the hood face velocity is between 0.4–0.6 m/s using a calibrated anemometer. Do not proceed if the alarm is active[8].

-

-

Electrostatic Grounding:

-

Action: Ground and bond all receiving containers and spatulas[2][6].

-

Causality: Powders accumulate static charge during pouring. A static spark provides sufficient activation energy to ignite the dust cloud.

-

Validation: Use a multimeter to confirm resistance between the container and the grounding bus bar is <10Ω .

-

-

Frictionless Transfer:

-

Action: Use only non-sparking (e.g., PTFE or conductive ceramic) spatulas[9].

-

Causality: Metal-on-metal or metal-on-glass scraping generates micro-frictions and localized hot spots that can trigger ring cleavage[2].

-

Validation: Visually inspect the spatula for structural integrity; ensure no metal tools are present in the hood.

-

-

PPE Verification:

Emergency Response & Decontamination Workflow

In the event of a spill or accidental ignition, the primary hazard is the blast effect and the secondary hazard is the inhalation of SOx/NOx fumes[2][6]. Sweeping the dry powder is strictly prohibited, as the mechanical friction of the broom bristles can detonate the material[6][7].

Step-by-step emergency response workflow for tetrazole derivative spills.

Protocol 2: Spill Remediation

-

Isolation: Immediately evacuate personnel from the immediate area. If a fire has reached the explosive material, DO NOT fight the fire ; evacuate up to 1000 meters[2][7].

-

Ignition Control: Shut off all electrical equipment in the vicinity to prevent spark generation[6].

-

Wet Desensitization: Gently mist the spilled powder with a compatible inert solvent (e.g., copious amounts of water) to desensitize the explosive potential and suppress dust formation[4][10].

-

Collection: Use a damp, non-abrasive cloth or a dedicated explosion-proof wet vacuum to collect the material[6][9]. Place in an anti-static, conductive waste bag.

-

Disposal: Route to a licensed chemical destruction plant capable of handling explosive hazardous materials via controlled incineration with flue gas scrubbing[4][9].

Storage & Incompatibility Matrix

Long-term stability of 5-(Ethylthio)-1-methyl-1H-tetrazole requires strict environmental controls.

-

Temperature & Atmosphere: Store in a cool, dry, well-ventilated area, tightly sealed in its original packaging under an inert gas (Argon or Nitrogen) to prevent oxidative degradation[2][10].

-

Incompatibilities: Strictly isolate from:

-

Strong Oxidizers: Can initiate exothermic degradation[2][7].

-

Acidic Materials (Strong acids, acid anhydrides): React to release heat and highly corrosive gases[2].

-

Active Metals: Can form heavy metal tetrazole salts, which are exponentially more shock-sensitive and explosive than the parent compound[2][3].

-

Sources

- 1. 5-(Ethylthio)-1-methyl-1H-tetrazole - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 2. echemi.com [echemi.com]

- 3. 1H-Tetrazol-5-ol|Research Chemical|RUO [benchchem.com]

- 4. capotchem.cn [capotchem.cn]

- 5. 1-甲基-5-巯基-1H-四氮唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Solubility and Stability Profile of 5-(Ethylthio)-1-methyl-1H-tetrazole: A Technical Whitepaper

Executive Summary & Structural Dynamics

In modern organic synthesis and pharmaceutical development, tetrazole derivatives frequently serve as critical building blocks, bioisosteres for carboxylic acids, and specialized ligands. 5-(Ethylthio)-1-methyl-1H-tetrazole (CAS: 133122-98-2 / structurally related to 89797-68-2) is a highly functionalized heterocycle whose physicochemical behavior is dictated by a fascinating structural dichotomy [1].

The core 1H-tetrazole ring is highly polar, electron-deficient, and capable of strong dipole interactions. However, the functionalization at the N1 position with a methyl group and the C5 position with an ethylthio ether eliminates the molecule's hydrogen-bond donating capacity (a feature present in unsubstituted tetrazoles) and introduces significant hydrophobic bulk. As a Senior Application Scientist, I approach the profiling of this compound by analyzing how this specific structural configuration drives its thermodynamic solubility in organic solvents and its kinetic vulnerabilities during stability testing.

Thermodynamic Solubility in Organic Solvents

The Causality of Solvation

The solubility of 5-(Ethylthio)-1-methyl-1H-tetrazole is governed by the principle of "like dissolves like," but with nuanced thermodynamic caveats. Because the molecule is an aprotic, moderately polar compound, it exhibits exceptional solubility in moderately polar organic solvents.

-

Aprotic Polar Solvents (e.g., Dichloromethane, Acetonitrile): The high dielectric constant and dipole moment of these solvents align perfectly with the dipole of the tetrazole ring. The polarizability of the exocyclic sulfur atom further enhances dispersion forces, leading to high solubility.

-

Non-Polar Solvents (e.g., Hexane): The strong intermolecular dipole-dipole interactions between the tetrazole rings in the solid crystal lattice cannot be overcome by the weak van der Waals forces offered by aliphatic hydrocarbons, resulting in poor solubility.

-

Protic Solvents (e.g., Water, Methanol): While the nitrogen lone pairs can act as hydrogen bond acceptors, the hydrophobic penalty imposed by the ethyl and methyl groups severely restricts aqueous solubility.

Quantitative Solubility Profile

Table 1: Estimated Solubility Profile of 5-(Ethylthio)-1-methyl-1H-tetrazole at 25°C

| Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Dichloromethane (DCM) | 8.93 | > 50 (High) | Dipole-induced dipole interactions |

| Acetonitrile (MeCN) | 37.5 | > 30 (High) | Strong dipole-dipole alignment |

| Ethyl Acetate (EtOAc) | 6.02 | 10 - 30 (Moderate) | Hydrogen bond acceptor interactions |

| Methanol (MeOH) | 32.7 | 5 - 15 (Moderate) | Protic solvation of nitrogen lone pairs |

| Hexane | 1.89 | < 1 (Poor) | Lack of polarizability/dipole interactions |

| Water | 80.1 | < 1 (Poor) | High hydrophobic penalty |

Experimental Methodology: Thermodynamic Solubility

To ensure trustworthiness and reproducibility in early-stage drug development, solubility should be measured using the gold-standard Shake-Flask Method coupled with HPLC-UV quantification [2]. This is a self-validating system: by ensuring the presence of undissolved solid at the end of the incubation, we guarantee that thermodynamic equilibrium (saturation) has been achieved.

Protocol 1: Shake-Flask Method

-

Preparation: Weigh exactly 50 mg of 5-(Ethylthio)-1-methyl-1H-tetrazole into a 2 mL borosilicate glass HPLC vial.

-

Solvent Addition: Add 1 mL of the target organic solvent (e.g., MeCN) to create a supersaturated suspension.

-

Incubation: Seal the vial and place it in a temperature-controlled thermomixer. Incubate at 25°C ± 0.1°C with continuous agitation (800 rpm) for 24 hours to overcome the kinetic energy barrier of dissolution.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to firmly pellet the undissolved solid lattice.

-

Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute 1:100 in the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the detector.

-

Quantification: Analyze via HPLC-UV (λ = 230 nm) against a pre-established multi-point calibration curve.

Fig 1: Thermodynamic solubility determination workflow via the shake-flask method.

Stability and Degradation Pathways

Mechanistic Vulnerabilities

When evaluating the stability of 5-(Ethylthio)-1-methyl-1H-tetrazole under ICH Q3A guidelines [3], we must look at the molecule's kinetic weak points. The aromatic tetrazole ring is thermodynamically robust due to resonance stabilization, resisting thermal degradation up to its melting point and beyond.

However, the exocyclic thioether linkage is highly susceptible to degradation. The sulfur atom possesses two lone pairs of electrons that are highly nucleophilic. When exposed to oxidative stress (e.g., peroxides, atmospheric oxygen over prolonged periods, or trace transition metals), these lone pairs readily undergo electrophilic oxygen transfer, yielding sulfoxide and ultimately sulfone degradants.

Forced Degradation Profile

Table 2: Forced Degradation Matrix (ICH Q3A Standards)

| Stress Condition | Reagents / Environment | Primary Degradant | Mechanistic Causality |

| Oxidation | 3% H2O2, 24h, RT | Sulfoxide / Sulfone | Electrophilic oxygen transfer to thioether |

| Thermal | 80°C, 48h, Solid State | None (Stable) | High activation energy for ring cleavage |

| Hydrolytic (Acid) | 0.1 M HCl, 60°C, 24h | Trace fragmentation | Protonation of N4, slow ring opening |

| Hydrolytic (Base) | 0.1 M NaOH, 60°C, 24h | Trace fragmentation | Nucleophilic attack on C5 |

Experimental Methodology: Forced Degradation

To accurately map the impurity profile, a forced degradation study must be executed. The following protocol isolates the oxidative vulnerability of the compound.

Protocol 2: Oxidative Stress Testing

-

Sample Preparation: Dissolve the compound in MeCN to a final concentration of 1.0 mg/mL.

-

Stress Induction: Mix 1 mL of the sample solution with 1 mL of 3% aqueous H2O2 in a glass vial.

-

Incubation: Seal and incubate at room temperature (25°C) for 24 hours, strictly protected from light to prevent confounding photolytic degradation.

-

Quenching: Neutralize the residual peroxide by adding 100 µL of a 10% sodium thiosulfate solution. This step is critical; failing to quench will cause continued degradation inside the HPLC autosampler, invalidating the temporal data.

-

Analysis: Inject the quenched sample into an LC-MS system. Look for parent compound depletion and the emergence of peaks with mass shifts of +16 Da (Sulfoxide) and +32 Da (Sulfone).

Fig 2: Primary degradation pathways under oxidative and thermal stress conditions.

References

-

Title: 5-(Ethylthio)-1H-tetrazole - Chemical Properties Source: LookChem Chemical Database URL: [Link]

-

Title: Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities Source: PubMed (National Institutes of Health) URL: [Link]

-

Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Using 5-(Ethylthio)-1-methyl-1H-tetrazole as an activator in oligonucleotide synthesis.

Mechanistic Insights into 5-(Ethylthio)-1H-tetrazole (ETT) and the 1-Methylated Paradox